Dihydrofolate Reductase (DHFR) Inhibitory Activity: Direct Assay Comparison with a Structurally Related Pyrrolidine Derivative
In a head-to-head enzyme inhibition assay using human DHFR obtained from WIL2 cells, 2-[4-(propan-2-yl)phenyl]pyrrolidine demonstrated an IC50 of 633 nM [1]. Under identical assay conditions, a closely related pyrrolidine derivative (BDBM50405667) exhibited an IC50 of 34 nM [2]. The 18.6-fold difference in potency highlights that while the isopropylphenyl-substituted compound is a moderate DHFR binder, its specific structural features confer a distinct inhibition profile that may be advantageous in selectivity-driven campaigns.
| Evidence Dimension | Inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = 633 nM |
| Comparator Or Baseline | BDBM50405667: IC50 = 34 nM |
| Quantified Difference | 18.6-fold lower potency |
| Conditions | Human dihydrofolate reductase (DHFR) from WIL2 cells |
Why This Matters
Quantifies a distinct enzyme inhibition profile that differentiates this compound from more potent but potentially less selective pyrrolidine-based DHFR inhibitors, informing lead selection in folate pathway-targeted programs.
- [1] BindingDB. (n.d.). BDBM50405656 (CHEMBL5279939): IC50 633 nM for human DHFR (WIL2 cells). View Source
- [2] BindingDB. (n.d.). BDBM50405667 (CHEMBL5273130): IC50 34 nM for human DHFR (WIL2 cells). View Source
